An In-depth Technical Guide to 4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6)
An In-depth Technical Guide to 4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-methylbiphenyl, hydrochloride (CAS No. 3419-49-6), a substituted aromatic amine with potential applications as a key building block in medicinal chemistry and materials science. While detailed public data on this specific hydrochloride salt is limited, this document synthesizes available information on its free base, related isomers, and the broader class of aminobiphenyls. The guide covers physicochemical properties, plausible synthetic routes based on established methodologies like the Suzuki-Miyaura cross-coupling reaction, safety and handling protocols derived from available safety data sheets, and a discussion of its potential in drug discovery, drawing parallels with structurally similar pharmacologically active agents. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic and developmental workflows.
Chemical Identity and Physicochemical Properties
4-Amino-3-methylbiphenyl, hydrochloride, also identified by its IUPAC name 2-methyl-4-phenylaniline hydrochloride, is the salt form of the parent amine 4-Amino-3-methylbiphenyl. The hydrochloride form generally offers improved stability and solubility in aqueous media compared to the free base, making it more amenable for certain experimental applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 4-Amino-3-methylbiphenyl, hydrochloride |
| Synonym | 2-Methyl-4-phenylaniline hydrochloride |
| CAS Number | 3419-49-6 |
| Molecular Formula | C₁₃H₁₄ClN |
| Molecular Weight | 219.71 g/mol |
| Parent Compound (Free Base) | 4-Amino-3-methylbiphenyl |
| Parent CAS Number | 63019-98-7[1][2][3][4] |
| Parent Molecular Formula | C₁₃H₁₃N[1][2][3] |
| Parent Molecular Weight | 183.25 g/mol [1][2][3] |
Physicochemical Data:
Specific experimental data for the hydrochloride salt (CAS 3419-49-6) is not widely published. However, data for the free base (CAS 63019-98-7) can provide useful estimates. The protonation of the amino group to form the hydrochloride salt is expected to significantly increase its melting point and aqueous solubility, while having a predictable effect on its spectral characteristics.
Table 2: Physicochemical Properties of 4-Amino-3-methylbiphenyl (Free Base, CAS 63019-98-7)
| Property | Value | Source |
| Melting Point | 38-39°C | [4] |
| Boiling Point (estimate) | 306.94°C | [4] |
| Density (estimate) | 1.065 g/cm³ | [4] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [4] |
| Appearance | Off-White to Brown Solid | [4] |
| XLogP3 (Computed) | 2.9 | [1] |
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the biphenyl C-C bond, suggesting a Suzuki-Miyaura cross-coupling reaction. This is a highly versatile and widely used method for forming biaryl linkages.[5][6][7] The primary synthons would be a substituted aniline and a phenylboronic acid.
Caption: Retrosynthetic analysis of 4-Amino-3-methylbiphenyl, hydrochloride.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The most practical approach involves the coupling of an appropriately substituted haloaniline with phenylboronic acid. Route A, using 4-bromo-2-methylaniline, is often preferred due to the commercial availability and stability of the starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-methylaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Step 2: Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), followed by a degassed solvent system like a mixture of toluene and water (e.g., 4:1 v/v).
-
Step 3: Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification of Free Base: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Amino-3-methylbiphenyl.
-
Step 6: Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Step 7: Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-Amino-3-methylbiphenyl, hydrochloride.
Applications in Research and Drug Development
As a specific application for 4-Amino-3-methylbiphenyl, hydrochloride is not well-documented, its utility can be inferred from its structural motifs. It serves as a valuable bifunctional building block, possessing a nucleophilic amino group and a biphenyl core that can be further functionalized.
Role as a Synthetic Intermediate
The primary amino group allows for a wide range of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of functional groups.
-
N-Alkylation and N-Arylation: To generate secondary or tertiary amines.
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This scaffold can influence pharmacokinetic properties by increasing lipophilicity and metabolic stability.
Potential Pharmacological Relevance
The aminobiphenyl scaffold is associated with a range of biological activities, although some are linked to toxicity.[8][9][10][11]
-
Carcinogenicity: It is crucial to note that 4-aminobiphenyl is a known human bladder carcinogen.[9][10] Its mechanism involves metabolic activation to a reactive nitrenium ion that forms DNA adducts.[8][11] Any research involving 4-Amino-3-methylbiphenyl, hydrochloride should be conducted with extreme caution and appropriate safety measures, assuming potential carcinogenicity.
-
Enzyme Inhibition: Substituted biphenyls are key components in drugs targeting various enzymes. For instance, they are used in the synthesis of angiotensin II receptor antagonists for treating hypertension.
-
Antiproliferative Agents: The biphenyl core is present in numerous compounds investigated for anticancer activity. The substitution pattern on the rings dictates the specific biological target.
Caption: Potential application pathways for the title compound.
Safety and Handling
Based on the Safety Data Sheet for 2-methyl-4-phenylaniline hydrochloride, this compound should be handled with care in a controlled laboratory environment.
Table 3: GHS Hazard Classification (CAS 3419-49-6)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
(Source: Key Organics Safety Data Sheet)
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Conclusion
4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6) is a chemical intermediate with clear potential as a building block for more complex molecules in drug discovery and materials science. While specific data for this hydrochloride salt is sparse, a solid understanding of its chemistry can be built upon the known properties of its free base and the well-established synthetic routes for the aminobiphenyl scaffold. The primary value of this compound lies in its bifunctionality, which allows for diverse derivatization. Researchers must, however, proceed with significant caution, acknowledging the known carcinogenic properties of the parent 4-aminobiphenyl structure and adhering to strict safety protocols. This guide provides a foundational framework for the safe and effective use of this compound in a research setting.
References
-
Taylor & Francis. (n.d.). 4-Aminobiphenyl – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). 4-Aminobiphenyl. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon, France: IARC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. EPA.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-methylbiphenyl. PubChem Compound Database. Retrieved from [Link]
-
Ning, J. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Retrieved from [Link]
- Google Patents. (n.d.). US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-phenylaniline. PubChem Compound Database. Retrieved from [Link]
-
ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
-
PubMed. (n.d.). Identification of aminobiphenyl derivatives in commercial hair dyes. Retrieved from [Link]
- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Doctoral dissertation].
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]
-
Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]
Sources
- 1. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 63019-98-7 CAS Manufactory [m.chemicalbook.com]
- 4. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
